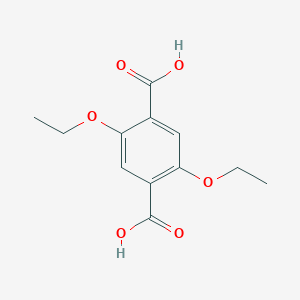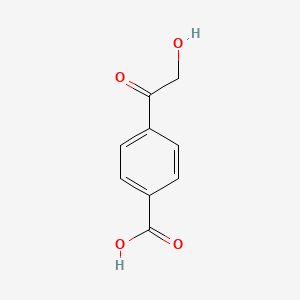
4-(2-Hydroxyacetyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyacetyl)benzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyacetyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. One common method is to react 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by warming the mixture on a water bath to about 50-60°C for approximately 15 minutes . The product is then precipitated by adding water and purified by recrystallization from ethanol-water mixture.
Industrial Production Methods: Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Hydroxyacetyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the hydroxyacetyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-(2-hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyacetyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyacetyl)benzoic acid involves its interaction with various molecular targets. The hydroxyacetyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in acetylation and deacetylation processes, influencing gene expression and metabolic activities .
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: Lacks the acetyl group but shares the hydroxyl substitution on the benzene ring.
4-Acetoxybenzoic acid: Contains an acetoxy group instead of a hydroxyacetyl group.
4-(2-Hydroxyethoxy)benzoic acid: Similar structure with an ethoxy group instead of an acetyl group.
Uniqueness: 4-(2-Hydroxyacetyl)benzoic acid is unique due to the presence of both a hydroxyl and an acetyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its structural features also make it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-(2-hydroxyacetyl)benzoic acid |
InChI |
InChI=1S/C9H8O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2,(H,12,13) |
Clave InChI |
SQJCXLFFVLEUNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


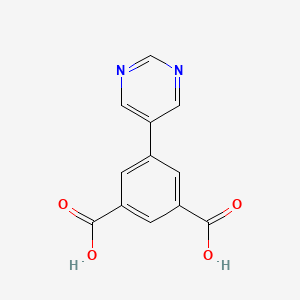

![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
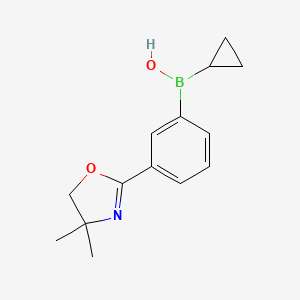
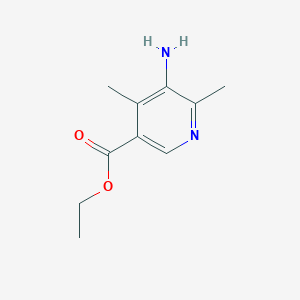




![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)

![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
